4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one
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Overview
Description
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one is an organic compound that features a tetrahydropyranyl group attached to a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one typically involves the reaction of dihydrofuranone with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols .
Scientific Research Applications
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Uniqueness
Its combination of a tetrahydropyranyl group with a dihydrofuranone moiety sets it apart from other similar compounds .
Biological Activity
4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one, also known by its CAS number 1221443-28-2, is an organic compound with a molecular formula of C9H14O4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure, featuring a tetrahydropyranyl group attached to a dihydrofuranone, suggests possible interactions with biological systems that merit detailed investigation.
The compound's molecular weight is 186.21 g/mol, and it has a purity of 95%. Its structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 4-((tetrahydro-2H-pyran-2-yl)oxy)dihydrofuran-2(3H)-one |
CAS Number | 1221443-28-2 |
Molecular Formula | C9H14O4 |
Molecular Weight | 186.21 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of dihydrofuranone with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, influencing biological pathways associated with disease processes.
Antitumor Activity
Research indicates that derivatives related to this compound may act as inhibitors of the ALK5 receptor, which is implicated in tumor progression and fibrosis. For instance, studies have shown that certain compounds structurally similar to this compound demonstrate significant antitumor efficacy in preclinical models. Notably, one derivative exhibited an IC50 value of 25 nM against ALK5 autophosphorylation and inhibited tumor growth in xenograft models without apparent toxicity .
Antimicrobial and Antioxidant Activities
Compounds derived from the dihydrofuranone structure have been reported to possess antimicrobial properties. For example, studies on related structures indicate potential efficacy against various bacterial strains, suggesting that the tetrahydropyranyl moiety may enhance these effects through specific interactions with microbial targets . Additionally, antioxidant activities have been noted in some derivatives, which could provide protective effects against oxidative stress-related diseases.
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor properties of related compounds, one derivative was administered at 30 mg/kg orally and resulted in significant tumor growth inhibition in CT26 xenograft models. This highlights the potential therapeutic applications of compounds related to this compound in cancer treatment .
- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of pyran-based compounds found that several derivatives exhibited activity against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating their relevance in developing new antimicrobial agents .
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)oxolan-2-one |
InChI |
InChI=1S/C9H14O4/c10-8-5-7(6-12-8)13-9-3-1-2-4-11-9/h7,9H,1-6H2 |
InChI Key |
ZHXWAVZGFYVIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CC(=O)OC2 |
Origin of Product |
United States |
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